Purine Nucleoside Phosphorylase (PNP) Inhibition: 3-(9H-Purin-6-ylsulfanyl)propanoic acid vs. 6-Mercaptopurine
3-(9H-Purin-6-ylsulfanyl)propanoic acid inhibits purine nucleoside phosphorylase (PNP) with an IC50 of 1,330 nM (1.33 μM) as measured by the conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine [1]. In contrast, 6-mercaptopurine (6-MP) exhibits no direct PNP inhibitory activity under comparable assay conditions; its mechanism requires intracellular conversion to thioinosine monophosphate and subsequent incorporation into DNA/RNA [2]. This represents a clear mechanistic divergence: the target compound acts as a direct enzyme inhibitor, whereas 6-MP functions as an antimetabolite.
| Evidence Dimension | PNP enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 1,330 nM |
| Comparator Or Baseline | 6-Mercaptopurine: no direct PNP inhibition detected |
| Quantified Difference | >1,000-fold differential (target compound active; 6-MP inactive as direct inhibitor) |
| Conditions | Human erythrocyte PNP; [8-¹⁴C]-inosine substrate; 30 min incubation |
Why This Matters
For projects targeting PNP-mediated immunosuppression or T-cell regulation, 3-(9H-purin-6-ylsulfanyl)propanoic acid provides a direct inhibitory scaffold unavailable with 6-MP, enabling distinct mechanism-of-action studies and avoiding the complex metabolic activation required by thiopurine antimetabolites.
- [1] BindingDB BDBM50404028 (CHEMBL2021376). 3-(9H-Purin-6-ylsulfanyl)propanoic acid. PNP IC50: 1.33E+3 nM. View Source
- [2] Drug Information. 6-Mercaptopurine. Mechanism of action: purine antimetabolite requiring intracellular activation. View Source
